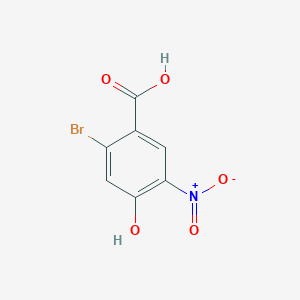

2-Bromo-4-hydroxy-5-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrNO5 |

|---|---|

Molecular Weight |

262.01 g/mol |

IUPAC Name |

2-bromo-4-hydroxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4BrNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

MWYWMDZVAMQANL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Direct Synthesis Approaches and Regioselectivity Control

The direct synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid hinges on the precise control of electrophilic aromatic substitution reactions, namely bromination and nitration, on a suitable precursor. The directing effects of the substituents already present on the aromatic ring play a critical role in determining the position of incoming electrophiles.

Electrophilic Aromatic Substitution for Bromination and Nitration

The synthesis of polysubstituted benzoic acids often involves the sequential introduction of functional groups onto a benzene (B151609) ring. The order of these reactions is crucial for obtaining the desired isomer. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxyl (-COOH) and nitro (-NO2) groups are deactivating and meta-directing. The bromo (-Br) group is also deactivating but directs to the ortho and para positions.

A plausible starting material for the synthesis of this compound is 4-hydroxybenzoic acid. The hydroxyl group in this precursor directs electrophilic attack to the positions ortho to it (positions 3 and 5), as the para position is occupied by the carboxyl group.

Sequential Functionalization Protocols

A key strategy involves a two-step sequential functionalization of 4-hydroxybenzoic acid. One possible pathway is the nitration of 4-hydroxybenzoic acid to form 4-hydroxy-3-nitrobenzoic acid, a known reaction that can be achieved with high yield using dilute nitric acid. google.comnih.gov Subsequent bromination of this intermediate would then be directed by the existing substituents. The strongly activating hydroxyl group would direct the bromine to the positions ortho to it (C2 and C6), while the deactivating nitro and carboxyl groups would direct meta to their positions. This complex interplay of directing effects makes achieving the desired 2-bromo isomer challenging, as the position ortho to the hydroxyl and meta to the nitro group (C5) is also a potential site for bromination.

An alternative and more regioselective pathway involves the initial bromination of 4-hydroxybenzoic acid. The hydroxyl group directs the bromine to the ortho position, leading to the formation of 3-bromo-4-hydroxybenzoic acid. The subsequent nitration of this intermediate would then be directed by all three substituents. The hydroxyl group directs to the ortho and para positions (relative to itself), and the bromine also directs ortho and para. The para position to the hydroxyl group is blocked. The nitration would likely occur at the position ortho to the hydroxyl group and meta to the carboxyl group, which is position 5, to yield 3-bromo-4-hydroxy-5-nitrobenzoic acid, not the desired isomer.

A more promising approach starts with 2-bromo-4-hydroxybenzoic acid. In this case, the subsequent nitration is directed by the activating hydroxyl group and the deactivating bromo and carboxyl groups. The hydroxyl group strongly directs the incoming nitro group to its ortho and para positions. The para position is occupied, and of the two ortho positions (C3 and C5), the C5 position is also para to the bromo substituent, making it the most likely site for nitration. This would lead to the desired product, this compound.

Multi-Step Synthetic Pathways and Reaction Cascade Design

Multi-step syntheses provide greater control over the introduction of functional groups, often leading to higher yields and purity of the final product.

Synthesis from Precursors Bearing Substituted Benzoic Acid Scaffolds

A viable multi-step synthesis can be designed starting from precursors that already contain some of the required functional groups in the correct positions. For instance, the synthesis could commence with the oxidation of a substituted toluene (B28343) derivative, such as 2-bromo-4-methylphenol, to introduce the carboxylic acid group. Subsequent nitration would then complete the synthesis. This approach allows for the strategic installation of substituents, minimizing the formation of unwanted isomers.

Another approach involves the hydrolysis of a nitrile precursor. For example, 2-bromo-4-nitrobenzonitrile (B1358633) can be hydrolyzed under acidic conditions to yield 2-bromo-4-nitrobenzoic acid. While this precursor lacks the hydroxyl group, it demonstrates the feasibility of using nitrile hydrolysis to obtain the benzoic acid moiety. A similar strategy could be envisioned starting from a hydroxylated and nitrated benzonitrile.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This includes the careful selection of reagents, solvents, temperature, and reaction times.

For the nitration of phenolic compounds, milder reagents than the traditional mixture of concentrated nitric and sulfuric acids are often preferred to avoid over-nitration and oxidative side reactions. stmarys-ca.edu Reagents such as dilute nitric acid, or a combination of sodium nitrate (B79036) with an acidic catalyst like silica (B1680970) gel or an inorganic acidic salt, have been shown to be effective and more selective. google.com

For the bromination of activated aromatic rings like phenols, reagents such as N-bromosuccinimide (NBS) in a suitable solvent can provide better regioselectivity and are considered greener alternatives to elemental bromine. The choice of solvent can also influence the outcome of the reaction.

The table below summarizes potential reaction conditions for the key transformation steps based on analogous reactions reported in the literature.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Potential Yield (%) |

| Nitration | 4-Hydroxybenzoic acid | Dilute HNO₃, 20-40 °C google.com | 4-Hydroxy-3-nitrobenzoic acid | High |

| Bromination | 4-Hydroxybenzoic acid | Br₂ in H₂O | 3,5-Dibromo-4-hydroxybenzoic acid | - |

| Nitration | 2-Bromo-4-hydroxybenzoic acid | HNO₃/H₂SO₄, low temperature | This compound | - |

| Hydrolysis | 2-Bromo-4-nitrobenzonitrile | H₂SO₄, H₂O, 80°C | 2-Bromo-4-nitrobenzoic acid | - |

Yields are based on analogous reactions and would require experimental optimization for the specific synthesis of this compound.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of safer solvents, catalytic methods, and atom-economical reactions.

The use of water as a solvent in bromination reactions, for example, is a greener alternative to halogenated solvents. Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. epa.gov

Catalytic methods offer significant advantages in terms of reducing waste. For instance, the use of solid acid catalysts or phase transfer catalysts in nitration and bromination reactions can replace stoichiometric amounts of corrosive acids, leading to easier work-up procedures and catalyst recycling. The development of biosynthetic routes using microorganisms to produce aminobenzoic acid derivatives from renewable feedstocks represents a long-term goal for the sustainable production of such compounds. mdpi.com

The table below highlights some green chemistry approaches applicable to the synthesis of substituted benzoic acids.

Table 2: Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing halogenated solvents with water, ethanol, or performing reactions under solvent-free conditions. |

| Catalysis | Employing solid acid catalysts, phase transfer catalysts, or biocatalysts to replace stoichiometric reagents. epa.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways from renewable resources like glucose. mdpi.com |

| Energy Efficiency | Utilizing microwave irradiation or ultrasonic assistance to reduce reaction times and energy consumption. epa.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free or Environmentally Benign Reaction Media

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a key goal in green chemistry is the replacement of these solvents with more environmentally friendly alternatives or, ideally, the development of solvent-free reaction conditions.

One promising approach for the synthesis of substituted nitroaromatics involves solid-phase nitration. researchgate.net Research has shown that the nitration of phenols can be achieved using solid-supported reagents, which can lead to clean and environmentally benign processes. researchgate.net For instance, the use of inorganic nitrates, such as strontium nitrate or benzyltriphenylphosphonium (B107652) nitrate, in the presence of silica-supported sulfuric acid (H2SO4-silica) has been demonstrated for the regioselective nitration of phenols under solvent-free conditions. researchgate.net This method proceeds through the formation of a nitronium ion, which then attacks the phenol (B47542) ring. researchgate.net While a direct application to 2-bromo-4-hydroxybenzoic acid is not explicitly detailed in the literature, a similar strategy could be envisioned starting from 2-bromo-4-hydroxybenzoic acid.

Another environmentally benign approach is the use of water as a solvent. Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. sharif.edu While the solubility of organic substrates in water can be a limitation, this can sometimes be overcome by the use of co-solvents or phase-transfer catalysts. For the synthesis of related compounds, such as 2-bromo-5-methoxybenzoic acid, methods using water as a solvent have been reported. primescholars.com

Microwave-assisted synthesis is another technique that often aligns with the principles of green chemistry, as it can lead to dramatically reduced reaction times, increased yields, and often allows for solvent-free conditions. researchgate.net The use of microwave irradiation in conjunction with solid-supported reagents presents a particularly attractive green synthetic route.

A hypothetical solvent-free approach for the final nitration step to produce this compound could involve the following:

| Starting Material | Reagents | Reaction Conditions | Potential Advantages |

| 2-Bromo-4-hydroxybenzoic acid | Strontium nitrate, Silica-supported sulfuric acid | Solvent-free, Room temperature | Reduced waste, mild conditions, high regioselectivity. researchgate.net |

It is important to note that while these methods have been successful for similar compounds, their direct applicability and efficiency for the synthesis of this compound would require experimental verification.

Catalytic Approaches and Atom Economy Considerations

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. wikipedia.org Furthermore, the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a critical metric for evaluating the sustainability of a chemical process. primescholars.com

Catalytic Approaches:

The synthesis of this compound involves electrophilic aromatic substitution reactions, namely bromination and nitration. wikipedia.org Both of these reactions can be amenable to catalytic approaches.

For the bromination of a precursor like 4-hydroxybenzoic acid, various catalytic systems have been explored. While traditional methods often use stoichiometric amounts of bromine, catalytic methods can improve efficiency and reduce the environmental impact. For instance, the aerobic bromination of substrates using a catalytic amount of an ionic liquid has been reported, although this may require the addition of nitric acid for catalyst recycling. nih.gov

For the nitration step, solid acid catalysts, such as zeolites or sulfated zirconia, offer a green alternative to the conventional mixed acid (HNO3/H2SO4) process. researchgate.net These solid catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can enhance regioselectivity due to their specific pore structures. researchgate.net The nitration of phenols using metal-modified montmorillonite (B579905) KSF as a catalyst has also been shown to be an eco-safe and environmentally benign process. organic-chemistry.org

A potential catalytic route for the synthesis could involve:

| Reaction Step | Precursor | Catalyst | Potential Advantages |

| Bromination | 4-Hydroxybenzoic acid | Ionic Liquid or other suitable catalyst | Reduced use of elemental bromine, potential for catalyst recycling. nih.gov |

| Nitration | 2-Bromo-4-hydroxybenzoic acid | Solid Acid Catalyst (e.g., Zeolite) | Avoidance of mixed acids, catalyst reusability, improved selectivity. researchgate.net |

Atom Economy:

Electrophilic aromatic substitution reactions, such as those used to synthesize this compound, often have inherently low atom economy. wikipedia.org This is because in a substitution reaction, a leaving group (typically a hydrogen atom) and parts of the electrophilic reagent are discarded as byproducts.

The theoretical atom economy of a reaction can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider a hypothetical synthesis of this compound starting from 4-hydroxybenzoic acid.

Step 1: Bromination of 4-Hydroxybenzoic acid

C₇H₆O₃ + Br₂ → C₇H₅BrO₃ + HBr

Desired Product: 2-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃)

Reactants: 4-Hydroxybenzoic acid (C₇H₆O₃), Bromine (Br₂)

Byproduct: Hydrogen bromide (HBr)

Step 2: Nitration of 2-Bromo-4-hydroxybenzoic acid

C₇H₅BrO₃ + HNO₃ → C₇H₄BrNO₅ + H₂O

Desired Product: this compound (C₇H₄BrNO₅)

Reactants: 2-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃), Nitric Acid (HNO₃)

Byproduct: Water (H₂O)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete picture of the molecular connectivity can be assembled.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 2-Bromo-4-hydroxy-5-nitrobenzoic acid is expected to be relatively simple, exhibiting signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The substitution pattern on the benzene (B151609) ring—with a bromine atom at C2, a hydroxyl group at C4, a nitro group at C5, and a carboxylic acid group at C1—leaves two remaining aromatic protons at the C3 and C6 positions.

The proton at the C6 position is anticipated to appear as a singlet, as it has no adjacent protons with which to couple. Its chemical shift will be influenced by the deshielding effects of the adjacent nitro group and the carboxylic acid group. The proton at the C3 position is also expected to be a singlet due to the lack of an adjacent proton. This proton's chemical shift will be primarily influenced by the adjacent bromine and hydroxyl groups. The acidic protons of the carboxyl and hydroxyl groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | s |

| H-6 | 8.0 - 8.5 | s |

| -OH | Variable (broad) | s |

| -COOH | Variable (broad) | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents.

To definitively assign each carbon signal, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to, allowing for the assignment of the C3 and C6 carbons. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which would be crucial for assigning the quaternary carbons (C1, C2, C4, and C5) by observing their correlations with the aromatic protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 125 - 130 |

| C-2 | 110 - 115 |

| C-3 | 115 - 120 |

| C-4 | 150 - 155 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| -COOH | 165 - 170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Experiments for Stereochemical and Regiochemical Assignments

While this compound does not possess stereocenters, advanced NMR experiments are invaluable for confirming the regiochemistry of the substituents on the aromatic ring. The Nuclear Overhauser Effect (NOE) is a key technique for this purpose. For instance, a 1D NOE experiment irradiating the H-3 proton should show an enhancement of the signal for the adjacent hydroxyl proton at C4, confirming their spatial proximity. Similarly, irradiation of the H-6 proton might show an NOE with the nitro group, although this is less common. These through-space correlations provide definitive evidence for the arrangement of the substituents, solidifying the structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands of Carboxyl, Hydroxyl, Nitro, and Bromo Groups

The IR and Raman spectra of this compound will be rich with information corresponding to its various functional groups.

Carboxyl Group (-COOH): This group will give rise to a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration will appear as a strong, sharp band around 1700-1680 cm⁻¹.

Hydroxyl Group (-OH): The phenolic O-H stretching vibration is expected to be a broad band in the region of 3500-3200 cm⁻¹.

Nitro Group (-NO₂): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.

Bromo Group (-Br): The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 600-500 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxyl -OH | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxyl C=O | C=O Stretch | 1700 - 1680 |

| Hydroxyl -OH | O-H Stretch | 3500 - 3200 (broad) |

| Nitro -NO₂ | Asymmetric Stretch | 1550 - 1500 |

| Nitro -NO₂ | Symmetric Stretch | 1350 - 1300 |

| Bromo C-Br | C-Br Stretch | 600 - 500 |

Note: These are predicted values and may be influenced by the solid-state packing or solvent interactions.

Conformational Analysis via Vibrational Spectroscopy

While the benzene ring is planar, the orientations of the carboxyl and hydroxyl groups can be subject to conformational preferences, which can be investigated using vibrational spectroscopy. In the solid state, intermolecular hydrogen bonding will play a significant role in determining the crystal packing and the observed vibrational frequencies. In solution, the solvent can influence the conformation and hydrogen-bonding interactions. By comparing the spectra in different phases (solid vs. solution) and in different solvents, insights into the preferred conformations and the nature of intermolecular interactions can be gained. For instance, changes in the C=O stretching frequency of the carboxylic acid can indicate the extent of dimerization or interaction with solvent molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No experimental data is available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental data is available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

No experimental data is available.

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

No experimental data is available.

Determination of Molecular Geometry and Bond Parameters

No experimental data is available.

Analysis of Intermolecular Interactions in the Crystalline State

No experimental data is available.

Computational and Theoretical Chemistry Investigations on 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-bromo-4-hydroxy-5-nitrobenzoic acid, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic properties. spectrabase.com

A key outcome of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For illustrative purposes, computational studies on similar aromatic compounds reveal that the HOMO is often distributed over the benzene (B151609) ring and electron-donating groups, while the LUMO is localized on electron-withdrawing groups. In this compound, the hydroxyl and carboxyl groups would influence the HOMO, whereas the nitro group would be a primary site for the LUMO.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide very accurate predictions of electronic properties and reactivity.

These methods can be used to calculate a variety of molecular properties, including ionization potential, electron affinity, and electrostatic potential maps. An electrostatic potential map for this compound would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For instance, in a related compound, 5-bromo-2-hydroxybenzaldehyde, the area around the aldehyde group shows the highest electron density, indicating a site prone to electrophilic attack. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore the conformational landscape and the molecule's behavior over time.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the one connecting the carboxylic acid group to the benzene ring, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers by mapping the potential energy surface as a function of bond rotations. This would reveal the energy barriers between different conformations and the most probable structures at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and UV-Visible spectra. Theoretical vibrational frequencies, calculated using methods like DFT, can be compared with experimental data to assign specific vibrational modes to functional groups within the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| N-O (Nitro Group) | Asymmetric Stretching | ~1550 |

| N-O (Nitro Group) | Symmetric Stretching | ~1350 |

| C-Br | Stretching | ~600 |

Studies of Intermolecular Interactions and Supramolecular Assembly

The functional groups on this compound—carboxyl, hydroxyl, and nitro—are all capable of forming hydrogen bonds. These non-covalent interactions are crucial in determining how the molecules pack in the solid state and interact with other molecules.

Computational studies can model these intermolecular interactions to predict the formation of dimers, chains, or more complex three-dimensional networks. For example, research on the supramolecular assemblies of 4-bromo-3,5-dihydroxybenzoic acid with N-donor compounds has shown the formation of elegant and complex hydrogen-bonded networks. nih.gov A similar approach for this compound would likely reveal hydrogen bonding between the carboxylic acid groups to form dimers, as well as interactions involving the hydroxyl and nitro groups, leading to a stable crystal lattice.

Hydrogen Bonding Networks in Dimerization and Extended Structures

Hydrogen bonding plays a pivotal role in the solid-state structure of carboxylic acids, and this compound is no exception. The presence of both a carboxylic acid group and a hydroxyl group provides multiple sites for hydrogen bond donation and acceptance, leading to the formation of complex and stable networks.

Computational studies on similar benzoic acid derivatives consistently show the formation of robust centrosymmetric dimers through the carboxylic acid moieties. nih.govosti.gov This dimerization is characterized by the formation of a cyclic R2²(8) graph set motif, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.gov Density Functional Theory (DFT) calculations on related systems suggest that these hydrogen bonds are strong and significantly contribute to the stability of the dimer. researchgate.net

The presence of the additional hydroxyl and nitro groups on the benzene ring of this compound introduces the potential for more extended hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor to the nitro group or the carbonyl oxygen of a neighboring molecule, while the nitro group's oxygen atoms can act as hydrogen bond acceptors. osti.gov These interactions can link the primary dimeric units into one, two, or even three-dimensional supramolecular assemblies. nih.gov

Computational models can predict the geometry and energetics of these interactions. For instance, the O-H···O bond distances in the carboxylic acid dimer are typically calculated to be in the range of 1.6 to 1.8 Å, with interaction energies contributing significantly to the lattice energy of the crystal. The planarity of the dimer and the orientation of the substituents are also influenced by these hydrogen bonds.

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| -COOH Dimer (O-H···O) | 2.65 | 175 | -8.5 |

| -OH···O(Nitro) | 2.80 | 168 | -4.2 |

Halogen Bonding Interactions and Their Influence on Crystal Engineering

The bromine atom at the 2-position of this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering. researchgate.net The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the nitro or carbonyl groups, or even the bromine atom of an adjacent molecule.

Computational studies on other halogenated nitroaromatic compounds have demonstrated the significance of halogen bonds in dictating their crystal packing. nih.govresearchgate.net These interactions, denoted as C-Br···O or C-Br···Br, can be comparable in strength to weaker hydrogen bonds and are highly directional, with the C-Br···X angle approaching 180 degrees. The strength of the halogen bond can be tuned by the electronic nature of the substituents on the aromatic ring. In this compound, the electron-withdrawing nitro group is expected to enhance the electrophilic character of the bromine atom, thereby strengthening its halogen bonding potential.

Theoretical calculations can quantify the strength and directionality of these halogen bonds, providing valuable data for the rational design of co-crystals and other supramolecular architectures. The interplay between hydrogen and halogen bonding is a key factor in determining the final crystal structure, and computational modeling allows for the exploration of this complex energetic landscape.

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| C-Br···O(Nitro) | 3.10 | 170 | -2.5 |

| C-Br···O(Carbonyl) | 3.15 | 165 | -2.1 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides indispensable tools for understanding the intricate details of chemical reactions, including the synthesis of complex molecules like this compound. Through the calculation of potential energy surfaces, transition states, and reaction pathways, a detailed picture of the reaction mechanism can be obtained.

Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, such as the nitration of a brominated hydroxybenzoic acid precursor. Computational methods, particularly DFT, can be employed to locate and characterize the transition states of these reactions. rsc.org

The transition state is a high-energy, transient species that represents the bottleneck of a reaction. By analyzing its geometry and energy, chemists can gain insights into the factors that control the reaction rate. For the nitration of 2-bromo-4-hydroxybenzoic acid, computational analysis would involve modeling the interaction of the aromatic ring with the nitrating agent (e.g., the nitronium ion, NO₂⁺) and mapping the energy profile as the reaction proceeds. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the feasibility and rate of the reaction.

| Position of Nitration | Calculated Activation Energy (kcal/mol) | Relative Rate |

|---|---|---|

| C5 (ortho to -OH, meta to -Br and -COOH) | 15.2 | High |

| C3 (ortho to -Br and -COOH, meta to -OH) | 19.8 | Low |

| C6 (ortho to -COOH, meta to -OH and -Br) | 21.5 | Very Low |

Prediction of Regioselectivity and Stereoselectivity

In the synthesis of polysubstituted aromatic compounds, regioselectivity—the preferential reaction at one position over others—is a critical consideration. The existing substituents on the benzene ring of the precursor to this compound direct the incoming electrophile to a specific position. The hydroxyl group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The carboxylic acid group is a deactivating and meta-directing group. quora.comunizin.org

Computational models can predict the regioselectivity of electrophilic aromatic substitution by calculating the relative energies of the intermediates formed upon attack at different positions. The most stable intermediate, often a sigma complex or Wheland intermediate, corresponds to the major product. Factors such as steric hindrance and electronic effects can be quantified through these calculations, providing a rational basis for understanding and predicting the outcome of the reaction.

While this compound itself is not chiral, reactions involving this molecule could potentially create chiral centers, leading to questions of stereoselectivity. Computational studies can be used to predict the preferred formation of one stereoisomer over another by calculating the energies of the diastereomeric transition states. masterorganicchemistry.comethz.ch

| Product | Predicted Yield (%) | Controlling Factors |

|---|---|---|

| This compound | ~85% | Strong activating effect of -OH group directing ortho |

| 2-Bromo-4-hydroxy-3-nitrobenzoic acid | ~10% | Steric hindrance from adjacent -Br and -COOH |

| Other isomers | ~5% | Deactivating effects of -Br and -COOH |

Reactivity Profiles and Mechanistic Studies of 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Processes

The reactivity of the benzene (B151609) ring in 2-Bromo-4-hydroxy-5-nitrobenzoic acid is complex due to the presence of both activating and deactivating groups. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating, meta-directing groups. The bromine (-Br) atom is deactivating yet ortho-, para-directing.

Directed Ortho-Metalation and Directed Aromatic Substitution

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, both the hydroxyl and carboxylic acid groups can function as DMGs. organic-chemistry.org The carboxylic acid, after in-situ deprotonation to the carboxylate, is a potent DMG. organic-chemistry.org Similarly, the hydroxyl group (or its corresponding alkoxide) can direct metalation. The positions ortho to the hydroxyl group are C-3 and C-5, while the positions ortho to the carboxylic acid are C-3 and C-1 (which is substituted).

Given the substitution pattern of the molecule, the only available proton for deprotonation is at the C-3 position. Both the carboxylate and the hydroxyl group can direct metalation to this site. The reaction would typically be carried out at low temperatures using a strong lithium amide base or an alkyllithium reagent. The resulting aryllithium intermediate at C-3 could then be quenched with various electrophiles to introduce a new substituent at this position.

Table 1: Potential Directed Ortho-Metalation of this compound

| Directing Group | Position of Metalation | Potential Reagents | Subsequent Electrophile (E+) | Product |

|---|

It is important to note that the acidic protons of the carboxylic acid and hydroxyl groups will be deprotonated first by the organolithium reagent, requiring the use of at least three equivalents of the base to achieve ortho-metalation. The strongly electron-withdrawing nitro group at C-5 increases the acidity of the proton at C-3, potentially facilitating the metalation process. Studies on unprotected benzoic acids have shown that the carboxylate group can effectively direct metalation, making this a feasible, though not experimentally reported, pathway for the functionalization of this molecule. organic-chemistry.org

Halogen Exchange Reactions and Nitro Group Transformations

The bromine atom and the nitro group on the aromatic ring can participate in specific substitution reactions.

Halogen Exchange Reactions: The carbon-bromine bond can be targeted through halogen-metal exchange reactions. This typically involves treating the aryl bromide with an organolithium reagent (like n-butyllithium or t-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride) to replace the bromine atom with a metal. researchgate.netnih.gov This generates an organometallic intermediate that can be reacted with an electrophile. However, in this specific molecule, the presence of acidic protons on the hydroxyl and carboxylic acid groups would lead to deprotonation before any halogen-metal exchange could occur. A large excess of the organometallic reagent would be required, which could lead to side reactions.

Nitro Group Transformations: The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. In this molecule, both the bromine atom and the nitro group could potentially act as leaving groups. The positions ortho and para to the nitro group are highly activated for nucleophilic attack. The bromine atom at C-2 is ortho to the nitro group, making it a potential site for displacement by strong nucleophiles.

Functional Group Transformations and Derivatization Reactions

The functional groups of this compound can be chemically modified to produce a variety of derivatives.

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into esters and amides through standard condensation reactions.

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride or using coupling agents. A significant challenge in the direct esterification of this molecule is the competing reaction at the phenolic hydroxyl group (O-alkylation/etherification). google.com To achieve selective esterification at the carboxyl group, one might first protect the hydroxyl group, or use specific reaction conditions that favor esterification. For example, the methyl ester of the isomeric compound 3-bromo-4-hydroxy-5-nitrobenzoic acid is commercially available, indicating the feasibility of this transformation within this class of compounds. cymitquimica.comactivate-scientific.com

Amidation: The synthesis of amides can be accomplished by reacting the carboxylic acid with an amine. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride, SOCl₂) which then readily reacts with an amine to form the corresponding amide. Similar to esterification, chemoselectivity can be a concern, and protection of the hydroxyl group may be necessary to prevent undesired side reactions.

Transformations of the Hydroxyl Group (e.g., Etherification, Acylation)

The phenolic hydroxyl group is another key site for derivatization.

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. As mentioned, O-alkylation can be a competing reaction during the esterification of the carboxylic acid when using alkyl halides. google.com By choosing appropriate reagents and conditions, selective etherification can be achieved.

Acylation: The hydroxyl group can be acylated to form an ester. This is typically done by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. learncbse.in This reaction is often used as a method to protect the hydroxyl group during other transformations. For example, reacting this compound with acetic anhydride would yield 4-acetoxy-2-bromo-5-nitrobenzoic acid.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The nitro group is readily reduced to an amino group, which dramatically alters the electronic properties of the aromatic ring and provides a new site for functionalization. The reduction of an aromatic nitro group is a common and well-established transformation in organic synthesis. ncert.nic.in

Common methods for this reduction include:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: A variety of metals in the presence of an acid, such as tin (Sn) in hydrochloric acid (HCl), iron (Fe) in hydrochloric acid, or zinc (Zn) in acetic acid, are effective for this reduction.

The product of this reaction would be 5-amino-2-bromo-4-hydroxybenzoic acid . The resulting amino group is strongly activating and ortho-, para-directing, which would significantly influence the reactivity of the aromatic ring in any subsequent reactions. The existence of related compounds like 4-amino-2-hydroxy-5-nitrobenzoic acid suggests that such transformations are synthetically accessible. bldpharm.com

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

| Hydroxyl | Acylation | Acyl Halide/Anhydride, Base | Acyl Ester |

Catalytic Reactions Involving the Chemical Compound

Catalytic reactions offer efficient and selective methods for modifying complex organic molecules. For this compound, both palladium-catalyzed and metal-free catalytic transformations are of significant interest for creating more complex derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. The general mechanism for these reactions typically involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. An aryl halide, such as this compound, can react with a variety of coupling partners in the presence of a palladium catalyst.

While specific studies on the palladium-catalyzed cross-coupling reactions of this compound are not extensively detailed in the surveyed literature, the principles of these reactions on similar bromo-aromatic substrates are well-established. The reactivity in such reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro and carboxylic acid groups on the ring would likely enhance the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.

Common palladium-catalyzed cross-coupling reactions for aryl bromides include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. For this compound, a Suzuki-Miyaura reaction would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the bromine atom.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. This reaction would allow for the introduction of a vinyl group onto the benzene ring of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This would be a direct method to introduce an alkynyl functional group to the structure of this compound.

Below is an interactive data table illustrating typical conditions for palladium-catalyzed cross-coupling reactions of bromo-aromatic compounds, which could be adapted for this compound.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/Water | Biaryl Compound |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Aryl Alkyne |

This table represents generalized conditions and would require optimization for the specific substrate.

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. These reactions often rely on the use of organocatalysts or other non-metallic reagents to promote chemical transformations.

For a molecule like this compound, metal-free catalytic approaches could potentially be employed for various transformations. For instance, nucleophilic aromatic substitution (SNAAr) reactions, where the bromine atom is displaced by a nucleophile, can sometimes be catalyzed by non-metallic species. The strong electron-withdrawing effect of the nitro group positioned para to the bromine atom makes the aromatic ring highly electron-deficient and thus more susceptible to nucleophilic attack, a key requirement for SNAAr reactions.

While specific examples of metal-free catalytic reactions involving this compound are not prominently featured in the available literature, the structural features of the molecule suggest its potential as a substrate in such transformations.

Research into metal-free catalysis is a rapidly evolving field, and the development of new methods could provide novel pathways for the functionalization of this compound in the future.

Applications of 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The dense functionalization of 2-bromo-4-hydroxy-5-nitrobenzoic acid makes it an ideal starting point for the synthesis of elaborate organic molecules. Each functional group offers a "handle" for specific chemical transformations, enabling chemists to build molecular complexity in a controlled and stepwise manner.

While specific, large-scale applications of this compound in marketed pharmaceuticals are not widely documented, its structure is emblematic of intermediates used in medicinal chemistry. Compounds with similar functionalities, such as substituted nitrobenzoic acids, are recognized as crucial building blocks for creating complex molecules in drug formulation and development. chemimpex.com The general class of nitroaromatic compounds is considered indispensable for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org

The value of this compound lies in its potential for derivatization. The carboxylic acid can be converted into esters or amides, the hydroxyl group can be alkylated or acylated, the bromine atom can be replaced via nucleophilic substitution or participate in cross-coupling reactions, and the nitro group can be reduced to an amine, which is a key functional group in a vast number of bioactive compounds. This versatility allows it to serve as a foundational scaffold upon which molecular complexity can be built to target various biological pathways.

The construction of polycyclic aromatic systems often relies on building blocks that possess handles for annulation or coupling reactions. This compound is well-suited for this role, primarily through reactions involving the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can utilize the aryl bromide to attach other aromatic or unsaturated fragments.

Following such a coupling, intramolecular cyclization reactions can be designed to form new fused rings. For example, a strategically chosen coupling partner could introduce a side chain that subsequently reacts with the carboxylic acid or a derivative of the hydroxyl or nitro group to complete a new ring system, thereby generating a polycyclic structure. The electron-withdrawing nature of the nitro and carboxyl groups also influences the reactivity of the aromatic ring, a factor that can be harnessed to control the regioselectivity of subsequent synthetic steps.

Scaffold for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a majority of pharmaceuticals. The array of functional groups on this compound makes it an exceptionally useful scaffold for generating a variety of heterocyclic systems.

The potential of this compound as a scaffold is best illustrated by analogy to similarly structured molecules. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been successfully used as a building block for the synthesis of various condensed nitrogenous heterocycles. acs.orgnih.gov Following a similar logic, this compound can be a precursor to a diverse range of heterocycles:

Nitrogen-Containing Heterocycles: The most straightforward path to nitrogen heterocycles involves the chemical reduction of the nitro group to an amine. This newly formed aniline (B41778) derivative, possessing adjacent hydroxyl and carboxyl groups, is a prime candidate for cyclization reactions. For example, intramolecular condensation could lead to the formation of benzoxazinones. If reacted with appropriate partners, this intermediate could form the basis for quinolines, benzimidazoles, or benzodiazepines. acs.orgnih.gov

Oxygen-Containing Heterocycles: The hydroxyl and carboxylic acid groups can be used to form oxygen-containing rings. Intramolecular esterification, or lactonization, can produce a seven-membered ring lactone. Alternatively, the phenolic hydroxyl group can participate in cyclization reactions with external reagents to form structures like benzofurans.

Sulfur-Containing Heterocycles: The bromine atom serves as an effective site for introducing sulfur. Palladium-catalyzed cross-coupling reactions with sulfur nucleophiles can be used to form thioethers, which can then be cyclized to create sulfur-containing rings like benzothiazines.

Modern drug discovery often relies on the rapid generation of large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. Multi-reactive building blocks are highly valuable in this context. Research on analogous compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has demonstrated their utility in solid-phase synthesis to create libraries of heterocycles. nih.gov

This approach involves anchoring the building block to a polymer resin, typically via the carboxylic acid group. acs.org Once immobilized, the other functional groups can be sequentially or simultaneously reacted with a variety of reagents. The reduction of the nitro group, followed by cyclization, can afford diverse heterocyclic scaffolds like benzimidazoles, quinoxalinones, and benzodiazepinediones. acs.orgnih.gov This methodology allows for the efficient and automated synthesis of a library of related but structurally distinct molecules, which is of significant importance in the search for new drug candidates. acs.org

Role in Materials Science and Functional Molecule Design

Beyond pharmaceuticals, the unique electronic properties of this compound suggest its potential as an intermediate in materials science. The presence of a strong electron-withdrawing nitro group and an electron-donating hydroxyl group on the same aromatic ring creates a "push-pull" system. nih.gov This electronic arrangement can lead to interesting optical and electronic properties.

This compound could serve as a precursor for the synthesis of:

Functional Dyes: The push-pull nature of the substituents can result in molecules with significant charge-transfer character, a property often exploited in the design of dyes and pigments.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities, often arising from push-pull electronic systems, are sought after for applications in NLO materials, which have uses in telecommunications and optical computing.

Specialty Polymers: By converting the carboxylic acid and hydroxyl groups into polymerizable functionalities, the molecule could be incorporated into polymer chains, potentially imparting properties such as thermal stability, specific electronic conductivity, or photoresponsiveness to the resulting material.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 855749-53-0 | bldpharm.comchemcia.com |

| Molecular Formula | C₇H₄BrNO₅ | bldpharm.com |

| Molecular Weight | 262.01 g/mol | bldpharm.com |

| InChI Key | MWYWMDZVAMQANL-UHFFFAOYSA-N | bldpharm.com |

| Canonical SMILES | C1=C(C(=CC(=C1N+[O-])O)Br)C(=O)O | bldpharm.com |

| Topological Polar Surface Area | 103 Ų | bldpharm.com |

| Hydrogen Bond Donor Count | 2 | bldpharm.com |

| Hydrogen Bond Acceptor Count | 5 | bldpharm.com |

Table 2: List of Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid |

| Aniline |

| Benzene (B151609) |

| Benzimidazoles |

| Benzodiazepinediones |

| Benzodiazepines |

| Benzofurans |

| Benzothiazines |

| Benzoxazinones |

| Quinolines |

Design of Organic Dyes and Pigments as Precursors

There is no specific information available in the searched scientific literature that details the use of this compound as a direct precursor for the synthesis of organic dyes and pigments. The structural motifs present in the molecule, particularly the aromatic ring substituted with auxochromic (hydroxyl) and chromophoric (nitro) groups, are common in color chemistry. For instance, the presence of a hydroxyl and a nitro group on a benzene ring is a feature of some nitro dyes. Furthermore, the carboxylic acid and bromo functionalities could serve as points for further chemical modification to create more complex dye structures, such as azo dyes or triphenylmethane (B1682552) dyes. However, without specific research findings, any discussion of its role in this area remains hypothetical.

Development of Advanced Organic Materials

Similarly, there is a lack of published research on the application of this compound in the development of advanced organic materials. The multifunctionality of the compound could theoretically allow it to be used as a monomer or a building block in the synthesis of functional polymers or supramolecular assemblies. For example, the carboxylic acid and hydroxyl groups could be used for polyesterification or other polymerization reactions. The bromo- and nitro-substituents could be exploited for cross-coupling reactions or to impart specific electronic properties to a resulting material. Nevertheless, without concrete scientific evidence and detailed research findings, the potential of this compound in materials science remains undemonstrated.

Explorations in Biological Research with 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid and Its Derivatives

Molecular Interactions with Biomolecules: An Academic Perspective

The potential for 2-bromo-4-hydroxy-5-nitrobenzoic acid and its analogs to interact with biological macromolecules is a subject of significant academic interest. These interactions are predicated on the compound's ability to form various non-covalent bonds, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the active sites or surfaces of enzymes, proteins, and nucleic acids.

Studies on Enzyme-Ligand Binding and Inhibition Mechanisms

While specific enzymatic inhibition studies for this compound are not extensively documented in publicly available literature, research on structurally related substituted benzoic acids provides a framework for understanding its potential as an enzyme inhibitor. For instance, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) have been investigated as inhibitors of various enzymes, including carbonic anhydrases and neuraminidase. nih.gov

A study on the inhibition of human carbonic anhydrase (hCA) isozymes I and II by a series of salicylic acid derivatives revealed that compounds like 5-chlorosalicylic acid and dinitrosalicylic acid exhibited inhibitory activities with IC₅₀ values in the micromolar range. nih.gov The inhibition mechanism for many of these derivatives was determined to be noncompetitive. nih.gov Such findings suggest that the hydroxyl and carboxylic acid moieties, also present in this compound, are crucial for binding to the enzyme's active site.

Furthermore, benzoic acid derivatives have been explored as inhibitors of influenza neuraminidase. nih.govrsc.org Structure-based drug design has led to the synthesis of numerous derivatives, with their inhibitory potency being highly dependent on the nature and position of the substituents on the benzoic acid core. rsc.org These studies underscore the potential for the specific substitution pattern of this compound to confer inhibitory activity against a range of enzymatic targets. The electron-withdrawing nature of the nitro and bromo groups, combined with the hydrogen-bonding capacity of the hydroxyl and carboxyl groups, could facilitate binding to enzyme active sites.

Table 1: Inhibitory Activity of Selected Salicylic Acid Derivatives against Human Carbonic Anhydrase Isozymes

| Compound | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

| 5-Chlorosalicylic acid | 4.07 | 0.72 |

| Dinitrosalicylic acid | 7.64 | 2.80 |

| Salicylic acid | 0.56 mM | 0.68 mM |

| Acetylsalicylic acid | 2.71 mM | 1.16 mM |

| Data sourced from a study on carbonic anhydrase inhibition by salicylic acid derivatives. nih.gov |

Interaction with DNA/RNA and Protein Structures

Regarding protein binding, studies on hydroxybenzoic acid derivatives have demonstrated their ability to interact with proteins like human serum albumin (HSA). nih.gov The binding is typically driven by a combination of hydrogen bonds and van der Waals forces. nih.gov The affinity of these interactions is influenced by the number and position of hydroxyl groups and other substituents on the benzoic acid ring. nih.gov For example, the binding affinity of flavonoids to bovine serum albumin (BSA) was found to increase with increasing hydrophobicity. scielo.br Given the presence of both hydrophilic (hydroxyl, carboxyl, nitro) and hydrophobic (bromo-substituted aromatic ring) regions, this compound would be expected to engage in complex interactions with protein surfaces.

Design of Molecular Probes for Biochemical Assays

Molecular probes are essential tools in biochemical research, enabling the study of molecular processes within complex biological systems. The structural scaffold of this compound presents possibilities for the development of such probes.

Fluorescent or Spin-Labeled Derivatives for Mechanistic Studies

The development of fluorescent probes often relies on the principle of modulating a fluorophore's emission in response to a specific biological event. researchgate.net Benzoic acid derivatives can be incorporated into fluorescent probe design. For instance, rhodamine-based sensors have been developed for the detection of salicylic acid, where the interaction leads to a colorimetric and fluorescent response. rsc.org

A general strategy for creating fluorescent probes involves linking a recognition element to a fluorophore through a linker that facilitates processes like photoinduced electron transfer (PeT). The binding of the analyte to the recognition element can disrupt PeT, leading to an increase in fluorescence. The substituted benzoic acid moiety in this compound could potentially serve as a recognition element for specific proteins or enzymes. By attaching a suitable fluorophore, it might be possible to design probes where binding events modulate the fluorescence output, providing a means to study these interactions in real-time. It is worth noting that salicylic acid itself has been shown to interfere with the fluorescence of green fluorescent protein (GFP) and its derivatives in vivo, a phenomenon that requires consideration when designing assays involving such reporters. nih.govplantae.org

Application in Receptor Binding Studies

Molecular probes derived from this compound could find application in receptor binding assays. By labeling the compound with a radioactive isotope or a fluorescent tag, it could be used as a tracer to study its binding to a putative receptor or enzyme. Competitive binding assays, where the labeled probe competes with unlabeled ligands, could be employed to screen for other molecules that bind to the same site and to determine their binding affinities. While no specific receptor binding studies for this compound are currently reported, the principles of probe design and application are well-established in pharmacological research.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. plantae.orgwikipedia.org For substituted benzoic acids, SAR studies have provided valuable insights into the requirements for molecular recognition and biological effect.

For example, in the context of antibacterial activity, a study on salicylic acid derivatives demonstrated that 5-bromosalicylic acid had greater antibacterial reactivity than salicylic acid and its chloro-substituted analogs. nih.gov This highlights the significant role of the halogen substituent and its position on the aromatic ring.

In enzyme inhibition, the SAR of benzoic acid derivatives as influenza neuraminidase inhibitors revealed that specific substitutions are required to fit into the enzyme's active site pockets. nih.govrsc.org The addition of a fourth substituent to a tri-substituted benzene (B151609) ring, for instance, was found to disrupt the binding of the other three substituents, leading to reduced activity. nih.gov

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs to probe the importance of each substituent. Key questions to address would include:

The effect of the bromo substituent's position.

The role of the hydroxyl group in hydrogen bonding and acidity.

The influence of the nitro group's electron-withdrawing properties and its position relative to the other functional groups.

The impact of modifying the carboxylic acid group, for example, through esterification or amidation.

By comparing the biological activities of these analogs, a detailed SAR profile could be constructed, providing a rational basis for the design of more potent and selective molecules.

Future Research Directions and Emerging Paradigms in the Study of 2 Bromo 4 Hydroxy 5 Nitrobenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Potential AI and ML Platforms for Synthesis Design

| Platform/Tool Type | Potential Application for 2-Bromo-4-hydroxy-5-nitrobenzoic acid | Key Feature |

| Retrosynthesis Planners (e.g., ReTReK) | Propose multiple, ranked synthetic pathways from simple starting materials. acs.orgnih.gov | Data-driven route design based on massive reaction databases. acs.org |

| Reaction Condition Optimizers | Predict optimal temperatures, solvents, and catalysts for nitration and bromination steps. | ML algorithms trained on experimental data to maximize yield and minimize byproducts. |

| Bioisostere Replacement Tools | Suggest modifications to the core structure to enhance biological activity or other properties. jelsciences.com | Utilizes logic to swap functional groups while maintaining desired activity. jelsciences.com |

| Property Prediction Models | Forecast physicochemical properties (solubility, etc.) and potential bioactivity of derivatives. | Leverages quantitative structure-activity relationship (QSAR) models. |

High-Throughput Screening for Novel Reactivity and Transformations

High-Throughput Experimentation (HTE) is a transformative approach that enables the parallel execution of a large number of reactions on a small scale, dramatically accelerating the discovery and optimization of chemical transformations. nih.govchemrxiv.orgyoutube.com This methodology is exceptionally well-suited for exploring the reactivity of this compound and its derivatives.

By using multi-well plates, robotics, and automated analysis, researchers can rapidly screen a wide array of variables—such as catalysts, reagents, solvents, and temperatures—to identify optimal conditions or discover entirely new reactions. nih.govyoutube.com For instance, in developing derivatives of this compound, HTE could be used to efficiently optimize nucleophilic aromatic substitution (SNAr) reactions, a common transformation for such electron-deficient rings. nih.govacs.org One study successfully evaluated 3,072 unique SNAr reactions with an analysis time of just 3.5 seconds per reaction by coupling a liquid handling robot with desorption electrospray ionization mass spectrometry (DESI-MS). nih.govacs.org

This approach could be applied to explore the reactivity of the bromine atom, the nitro group, or even the carboxylic acid function of the target molecule with a large library of coupling partners. researchgate.net The resulting large, high-quality datasets are also ideal for training machine learning algorithms, creating a synergistic loop between HTE and AI that can boost the exploration of chemical space. youtube.com

HTE Workflow for Exploring this compound Reactivity

Reaction Design: A diverse set of reaction conditions is planned, varying catalysts (e.g., palladium complexes for cross-coupling), nucleophiles, solvents, and additives. nih.govresearchgate.net

Miniaturized Execution: Robotic systems dispense nanoliter to microliter quantities of reagents into multi-well plates. nih.gov

Rapid Analysis: Techniques like DESI-MS or fluorescence-based assays are used for fast analysis of reaction outcomes without extensive workup. nih.gov

Data Processing: Custom software analyzes the large datasets to generate "heat maps" that visually identify successful "hits" or optimal conditions. acs.org

Scale-Up & Validation: The most promising conditions identified through HTE are then validated on a larger, traditional scale, often incorporating flow chemistry for continuous synthesis. acs.org

Through HTE, researchers can accelerate the generation of compound libraries for biological screening, discover novel methodologies, and gain deeper insights into reaction mechanisms. chemrxiv.orgyoutube.com

Advanced Characterization Techniques and In Situ Monitoring

A deep understanding of the structure and reaction dynamics of this compound requires the application of advanced analytical methods. While standard techniques provide basic information, modern spectroscopy offers a more detailed picture of molecular structure, chemical composition, and reactivity. southampton.ac.uk

For definitive structural elucidation, especially for a molecule with multiple isomers, advanced techniques are crucial. Rotational spectroscopy, for example, can provide precise rotational constants and information on nuclear quadrupole coupling, which helps to determine the exact spatial arrangement of atoms and functional groups. csic.esresearchgate.net For related compounds like para-nitrobenzoic acid, this method has been used to confirm the geometry of the carboxylic acid group and analyze the electronic environment of the nitrogen nucleus. csic.es Advanced NMR techniques would also be invaluable for confirming the specific substitution pattern on the benzene (B151609) ring.

Furthermore, in situ monitoring of the synthesis of this compound provides real-time insights into reaction kinetics, intermediates, and byproduct formation. This approach is particularly valuable for optimizing reaction conditions and ensuring safety, especially in processes like nitration. Spectroscopic tools like Raman and mid-infrared (IR) spectroscopy are well-suited for this purpose, as they can track the concentration of reactants, products, and transient species directly in the reaction vessel without the need for sampling. vu.nl

Comparison of Characterization and Monitoring Techniques

| Technique | Information Provided | Application to this compound |

| Rotational Spectroscopy | Precise molecular geometry, conformer analysis, electronic environment of nuclei. csic.es | Unambiguous confirmation of the isomer structure and orientation of functional groups. csic.es |

| Advanced NMR (2D, NOESY) | Connectivity and spatial proximity of atoms. | Definitive assignment of proton and carbon signals to confirm the substitution pattern. |

| In Situ Raman/IR Spectroscopy | Real-time concentration of chemical species, reaction kinetics, detection of intermediates. vu.nl | Monitoring the progress of nitration and bromination steps to optimize yield and minimize impurities. |

| Mass Spectrometry (e.g., DESI-MS) | Molecular weight of products and byproducts. nih.gov | Rapid analysis in high-throughput screening of derivatization reactions. nih.gov |

By combining these advanced characterization and monitoring tools, researchers can gain a comprehensive understanding of the molecule's structure and the processes by which it is formed.

Exploration of New Applications in Emerging Fields

Benzoic acid and its derivatives are versatile building blocks with a wide range of applications in pharmaceuticals, cosmetics, food preservation, and materials science. chemicalbook.comvedantu.comannexechem.com The specific combination of bromo, hydroxyl, and nitro functional groups on the this compound scaffold suggests potential for novel applications in several emerging fields.

The presence of these functional groups makes the molecule and its derivatives interesting candidates for medicinal chemistry. chemicalbook.com Benzoic acid structures are found in numerous bioactive compounds, including anticancer and anti-inflammatory agents. preprints.org For example, derivatives of brominated phenols have been investigated for their antioxidant and anticancer activities. The multifunctionality of the target compound allows for diverse chemical modifications, creating libraries of new chemical entities (NCEs) that could be screened for biological activity against various targets, such as protein tyrosine phosphatases or as antimicrobial agents. preprints.orgnih.gov

In materials science, functionalized benzoic acids are used as intermediates in the synthesis of dyes, fragrances, and polymers. annexechem.com The structure of this compound could serve as a monomer or a modifying agent in the creation of specialty polymers or functional materials. For instance, benzoic acid derivatives have been functionalized onto magnetic nanoparticles to create recoverable catalysts for organic reactions, a principle that could be extended to this compound. nih.gov The nitro group also suggests potential use in the development of optical materials or energetic materials, though this would require extensive investigation.

Sustainable Chemical Approaches for the Compound and its Derivatives

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. solubilityofthings.comrroij.com Future research will focus on developing more sustainable synthetic routes for this compound and its derivatives.

Key green chemistry principles applicable to its synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.orgnumberanalytics.com For aromatic synthesis, this includes using recyclable catalysts like palladium complexes for cross-coupling or zeolites for acylation. numberanalytics.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core goal. rroij.com Similarly, developing milder and more selective reagents for processes like bromination and nitration can reduce environmental impact.

Energy Efficiency: Conducting syntheses at ambient temperature and pressure reduces energy consumption. solubilityofthings.com Exploring methods like biocatalysis, photocatalysis, or microwave-assisted synthesis can often achieve this. rroij.com

One promising area is biocatalysis , which uses enzymes to perform chemical transformations. rroij.com Enzymes operate under mild conditions (room temperature, atmospheric pressure, in water) and can be highly specific, often eliminating the need for protecting groups and reducing waste. acs.org While challenging, developing enzymatic pathways for the nitration or halogenation of aromatic rings is an active area of research that could lead to a much greener synthesis of this compound. ucl.ac.uk Additionally, flow chemistry offers a path to more efficient and safer synthesis through better control over reaction parameters and reduced reactor volumes. acs.org

Q & A

Q. What are the key considerations for synthesizing 2-bromo-4-hydroxy-5-nitrobenzoic acid with high purity?

Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is nitration followed by bromination. For example:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Bromination : Electrophilic substitution at the 2-position using Br₂ in acetic acid or HBr with a Lewis catalyst (e.g., FeBr₃).

Critical steps : Monitor reaction progress via TLC or HPLC to avoid over-nitration/bromination. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters:

Q. What spectroscopic methods are optimal for characterizing this compound?

- IR spectroscopy : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, nitro group ~1520/1350 cm⁻¹) .

- NMR : Use DMSO-d₆ to observe acidic protons. ¹H NMR: Hydroxy proton (δ 10–12 ppm), aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 274.93 (C₇H₃BrNO₅⁻) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?